Ethane-1,2-diol;furan-2,5-dione;4,5,6,7-tetrachloro-2-benzofuran-1,3-dione
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Overview
Description
1,3-Isobenzofurandione, 4,5,6,7-tetrachloro-, polymer with 1,2-ethanediol and 2,5-furandione is a complex polymeric compound It is derived from the reaction of 1,3-isobenzofurandione, 4,5,6,7-tetrachloro- with 1,2-ethanediol and 2,5-furandione
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Isobenzofurandione, 4,5,6,7-tetrachloro-, polymer with 1,2-ethanediol and 2,5-furandione involves the following steps:
Starting Materials: The primary reactants are 1,3-isobenzofurandione, 4,5,6,7-tetrachloro-, 1,2-ethanediol, and 2,5-furandione.
Reaction Conditions: The reaction typically occurs under controlled temperature and pressure conditions to ensure the proper formation of the polymer. Catalysts may be used to enhance the reaction rate and yield.
Polymerization: The reactants undergo a polymerization reaction, resulting in the formation of the desired polymeric compound.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors and precise control of reaction parameters. The process may include purification steps to remove any unreacted starting materials and by-products, ensuring the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Isobenzofurandione, 4,5,6,7-tetrachloro-, polymer with 1,2-ethanediol and 2,5-furandione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1,3-Isobenzofurandione, 4,5,6,7-tetrachloro-, polymer with 1,2-ethanediol and 2,5-furandione has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of other complex molecules and polymers.
Biology: It may be utilized in the development of biomaterials and biocompatible polymers.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and medical devices.
Industry: The compound is used in the production of high-performance materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,3-Isobenzofurandione, 4,5,6,7-tetrachloro-, polymer with 1,2-ethanediol and 2,5-furandione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially leading to specific biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Phthalic anhydride, tetrachloro-
- Tetrachlorophthalic anhydride
- 1,3-Dioxo-4,5,6,7-tetrachloroisobenzofuran
Uniqueness
1,3-Isobenzofurandione, 4,5,6,7-tetrachloro-, polymer with 1,2-ethanediol and 2,5-furandione is unique due to its specific polymeric structure and the combination of its constituent monomers. This uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
29403-69-8 |
---|---|
Molecular Formula |
C14H8Cl4O8 |
Molecular Weight |
446.0 g/mol |
IUPAC Name |
ethane-1,2-diol;furan-2,5-dione;4,5,6,7-tetrachloro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C8Cl4O3.C4H2O3.C2H6O2/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11;5-3-1-2-4(6)7-3;3-1-2-4/h;1-2H;3-4H,1-2H2 |
InChI Key |
ZYPWXAIFCZVUSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)OC1=O.C(CO)O.C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OC2=O |
Related CAS |
29403-69-8 |
Origin of Product |
United States |
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